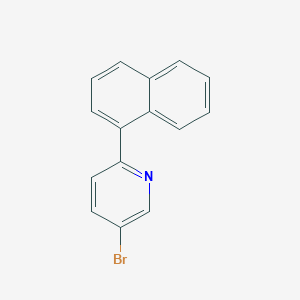
5-Bromo-2-(naphthalen-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(naphthalen-1-yl)pyridine is an organic compound that belongs to the class of bromopyridines It features a pyridine ring substituted with a bromine atom at the 5-position and a naphthalene ring at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(naphthalen-1-yl)pyridine typically involves the Suzuki coupling reaction. This method employs the palladium-catalyzed cross-coupling of naphthalen-2-yl-2-boronic acid with 2,5-dibromopyridine . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is obtained after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Suzuki coupling reaction remains a standard approach. Industrial-scale synthesis would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Bromo-2-(naphthalen-1-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.
Oxidation and Reduction: The naphthalene and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide are typically used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
5-Bromo-2-(naphthalen-1-yl)pyridine has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: The compound can be used in the synthesis of catalysts for various chemical transformations.
作用機序
The mechanism of action of 5-Bromo-2-(naphthalen-1-yl)pyridine depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In material science, its electronic properties contribute to the performance of organic electronic devices. In pharmaceuticals, the compound’s biological activity would be determined by its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in its mechanism of action.
類似化合物との比較
Similar Compounds
2-(Naphthalen-1-yl)pyridine: Lacks the bromine atom, which affects its reactivity and applications.
5-Bromo-2-(phenyl)pyridine: Similar structure but with a phenyl group instead of a naphthalene ring, leading to different electronic and steric properties.
2-(Naphthalen-2-yl)pyridine: The naphthalene ring is attached at a different position, influencing its chemical behavior.
Uniqueness
5-Bromo-2-(naphthalen-1-yl)pyridine is unique due to the presence of both the bromine atom and the naphthalene ring, which confer distinct reactivity and electronic properties. These features make it a valuable compound for various applications in organic synthesis, material science, and pharmaceuticals.
特性
CAS番号 |
88345-95-3 |
|---|---|
分子式 |
C15H10BrN |
分子量 |
284.15 g/mol |
IUPAC名 |
5-bromo-2-naphthalen-1-ylpyridine |
InChI |
InChI=1S/C15H10BrN/c16-12-8-9-15(17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H |
InChIキー |
WGLVLNSUQTWBGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


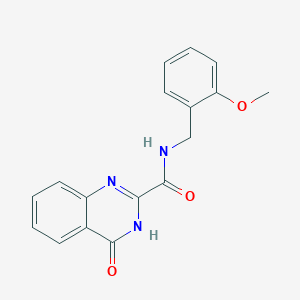
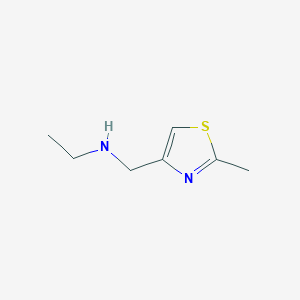

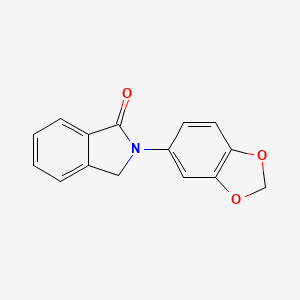
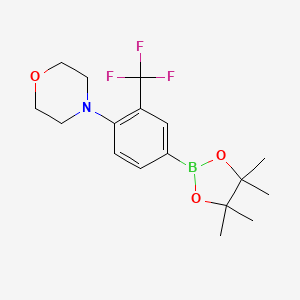
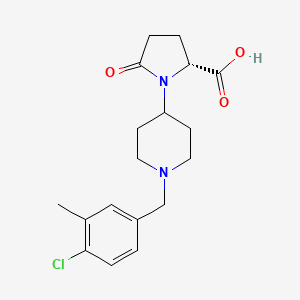
![2-(2-(4-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13976889.png)
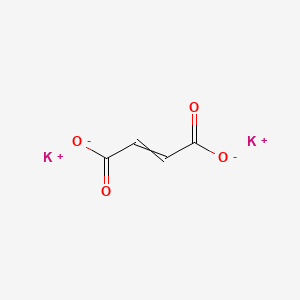
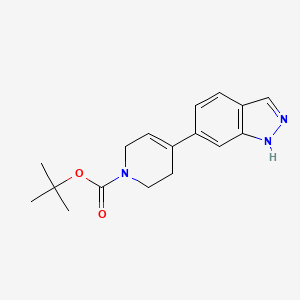
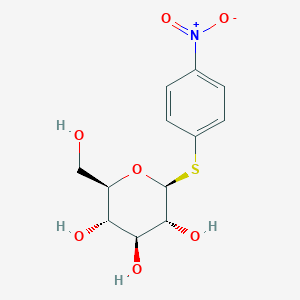
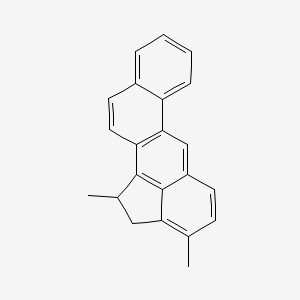
![5-Ethyl-2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13976909.png)
![(S)-1-[3-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13976912.png)
![4-Chloro-1-methyl-5-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13976920.png)
